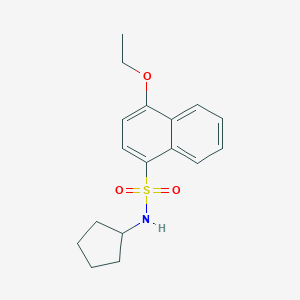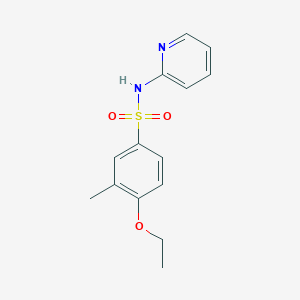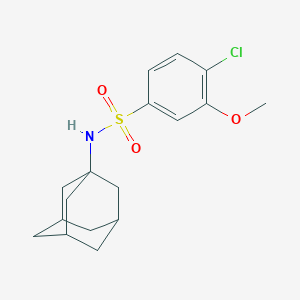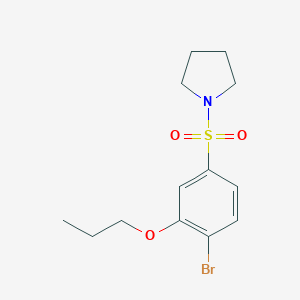
N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide, also known as CENS, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. For example, N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and cell differentiation. N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has also been shown to inhibit the activity of heat shock protein 90, which is involved in protein folding and stabilization.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide have been studied extensively. Studies have shown that N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has a high binding affinity for specific proteins and enzymes, which makes it an effective inhibitor. N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has also been shown to have low toxicity and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide in lab experiments is its high specificity and potency. N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has a high binding affinity for specific enzymes and proteins, which makes it an effective inhibitor. However, one of the limitations of using N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide in scientific research. One potential direction is in the development of novel cancer therapies. Studies have shown that N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide inhibits the growth of cancer cells, making it a potential candidate for the development of new cancer drugs. Another potential direction is in the development of new anti-inflammatory drugs. N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide could be used in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has neuroprotective properties, making it a potential candidate for the development of new drugs for the treatment of these diseases.
Conclusion:
N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has been shown to have promising applications in the field of cancer research, as well as in the development of new anti-inflammatory and neuroprotective drugs. Despite some limitations, N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has a high specificity and potency, making it an effective inhibitor in lab experiments. Further research is needed to fully explore the potential of N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide in scientific research.
Métodos De Síntesis
The synthesis of N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has been reported in several studies. One of the most common methods involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained in good yields after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide inhibits the growth of cancer cells by inducing apoptosis and suppressing the expression of anti-apoptotic proteins. N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide |
|---|---|
Fórmula molecular |
C17H21NO3S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-2-21-16-11-12-17(15-10-6-5-9-14(15)16)22(19,20)18-13-7-3-4-8-13/h5-6,9-13,18H,2-4,7-8H2,1H3 |
Clave InChI |
WMUNGGPUAPFXRD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCC3 |
SMILES canónico |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Sec-butyl-4-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288198.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288224.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B288226.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B288227.png)
![1-({[4-(2-Ethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288233.png)
![1-({[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288237.png)
![2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B288239.png)

![1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B288243.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B288254.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B288257.png)
![4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether](/img/structure/B288258.png)
